Tripentadecanoin

描述

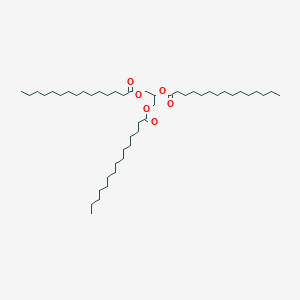

Structure

2D Structure

属性

IUPAC Name |

2,3-di(pentadecanoyloxy)propyl pentadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJLWABDLPQTHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H92O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224004 |

Source

|

| Record name | Tripentadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7370-46-9, 30719-27-8 |

Source

|

| Record name | Tripentadecanoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripentadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPENTADECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °C |

Source

|

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tripentadecanoin: A Comprehensive Technical Guide on its Natural Sources, Dietary Relevance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid (C15:0) molecules, is a naturally occurring lipid found in various dietary sources. Emerging research has highlighted the potential health benefits associated with the consumption of its constituent odd-chain saturated fatty acid, pentadecanoic acid, including a reduced risk of cardiometabolic diseases. This technical guide provides an in-depth overview of the natural sources of this compound, its dietary relevance, and the current understanding of its metabolic fate and biological signaling pathways. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this unique lipid molecule.

Natural Sources and Dietary Intake

This compound is predominantly found in foods rich in pentadecanoic acid. The primary dietary sources include dairy products and ruminant meats, with smaller amounts present in certain fish and plants.[1][2] The concentration of this compound in these foods is directly related to their total fat content and the proportion of pentadecanoic acid within the fatty acid profile.

Quantitative Data

The following tables summarize the estimated content of pentadecanoic acid in various food sources. It is important to note that direct quantification of this compound is not widely available in the literature. The values for this compound presented here are estimations based on the reported pentadecanoic acid content and the total fat content of the food items. This estimation assumes that a significant portion of pentadecanoic acid exists in the form of triglycerides, including this compound.

Table 1: Estimated Pentadecanoic Acid and this compound Content in Dairy Products

| Food Product | Total Fat ( g/100g ) | Pentadecanoic Acid (% of total fatty acids) | Estimated Pentadecanoic Acid (mg/100g) |

| Butter | 81 | 1.1 - 1.5 | 820 - 880 |

| Cream | 37 | ~1.2 | 450 |

| Whole Milk | 3.3 | ~1.2 | 40 |

| Cheese (Cheddar) | 33 | 1.0 - 1.4 | 320 - 390 |

Data compiled from multiple sources.[2]

Table 2: Estimated Pentadecanoic Acid and this compound Content in Ruminant Meats

| Food Product | Total Fat ( g/100g ) | Pentadecanoic Acid (% of total fatty acids) | Estimated Pentadecanoic Acid (mg/100g) |

| Beef (ground, 20% fat) | 20 | 0.5 - 1.0 | 310 - 450 |

| Lamb (loin chop) | 21 | Data not readily available | Data not readily available |

Data compiled from multiple sources.[2][3]

Table 3: Estimated Pentadecanoic Acid and this compound Content in Fish

| Food Product | Total Fat ( g/100g ) | Pentadecanoic Acid (% of total fatty acids) | Estimated Pentadecanoic Acid (mg/100g) |

| Mackerel | 25 | ~0.6 | ~160 |

| Pacific Saury | 24 | Data not readily available | ~160 |

| Ayu Sweetfish | 14 | Data not readily available | ~160 |

| Salmon | 13 | 0.05 - 2.35 | 20 |

Data compiled from multiple sources.

Table 4: Pentadecanoic Acid in Plant Sources

| Plant Source |

| Acacia lenticularis |

| Acacia pennata |

| Acacia planifrons |

| Acacia polyacantha |

| Actinoscirpus grossus |

| Allamanda cathartica |

| Anoectochilus roxburghii |

| Clinopodium graveolens |

| Entada rheedii |

| Geranium robertianum |

| Hewittia malabarica |

| Iphigenia stellata |

| Juniperus rigida |

| Launaea fallax |

| Lepidium latifolium |

| Quercus leucotrichophora |

| Rauvolfia canescens |

| Sambucus wightiana |

| Stroemia tetrandra |

Dietary Relevance and Health Implications

The dietary relevance of this compound is intrinsically linked to the biological activities of its constituent fatty acid, pentadecanoic acid. Higher circulating levels of pentadecanoic acid have been associated with a lower risk of developing chronic conditions such as type 2 diabetes and cardiovascular disease. Pentadecanoic acid is considered a biomarker for dairy fat intake.

Recent studies have begun to explore the direct effects of this compound, with findings suggesting it possesses neuroprotective properties. Specifically, this compound has been shown to induce the expression of neuroglobin, a protein that protects neurons from toxic protein aggregates implicated in neurodegenerative diseases.

Experimental Protocols

Extraction of Triglycerides from Food Matrices

The following is a general protocol for the extraction of total lipids, including triglycerides, from a food matrix. This protocol may require optimization and validation for specific food types and for the quantification of this compound.

Objective: To extract total lipids from a food sample for subsequent analysis of this compound.

Materials:

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

-

Glassware (beakers, flasks, separatory funnel)

-

Methanol

-

Deionized water

-

Anhydrous sodium sulfate (B86663)

-

Nitrogen gas

Procedure:

-

Sample Homogenization: A known weight of the food sample is homogenized with a chloroform:methanol (2:1, v/v) solution.

-

Lipid Extraction: The homogenate is filtered to remove solid residues. Deionized water is added to the filtrate to induce phase separation.

-

Phase Separation: The mixture is centrifuged to facilitate the separation of the chloroform (lower) and aqueous (upper) phases.

-

Collection of Lipid Extract: The lower chloroform phase, containing the lipids, is carefully collected.

-

Drying and Concentration: The chloroform extract is dried over anhydrous sodium sulfate and then concentrated using a rotary evaporator. The remaining solvent is removed under a stream of nitrogen.

-

Storage: The extracted lipids are stored under an inert atmosphere at -20°C until analysis.

Quantification of this compound by HPLC-ELSD

High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD) is a suitable method for the analysis of intact triglycerides.

Objective: To separate and quantify this compound in a lipid extract.

Instrumentation:

-

HPLC system with a gradient pump

-

Autosampler

-

Column oven

-

Evaporative Light-Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A gradient of a non-polar solvent (e.g., isopropanol, acetonitrile) and a polar solvent (e.g., methanol, water) is typically used. The exact gradient profile will need to be optimized for the specific separation.

Procedure:

-

Standard Preparation: A calibration curve is prepared using a certified reference standard of this compound at various concentrations.

-

Sample Preparation: The lipid extract is dissolved in a suitable solvent (e.g., isopropanol) and filtered through a 0.45 µm syringe filter.

-

Chromatographic Analysis: The sample is injected onto the HPLC system. The triglycerides are separated based on their hydrophobicity.

-

Detection: As the separated components elute from the column, they are detected by the ELSD.

-

Quantification: The peak area of this compound in the sample is compared to the calibration curve to determine its concentration.

Metabolism and Signaling Pathways

Digestion and Absorption of this compound

The metabolism of this compound follows the general pathway of dietary triglyceride digestion and absorption.

Caption: Digestion and absorption of dietary this compound.

Cellular Signaling Pathways of Pentadecanoic Acid

While direct signaling pathways for this compound are still under investigation, its metabolic product, pentadecanoic acid, has been shown to modulate several key cellular signaling cascades.

Pentadecanoic acid has been demonstrated to inhibit the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often hyperactivated in certain cancers.

Caption: Inhibition of the JAK2/STAT3 signaling pathway by pentadecanoic acid.

Pentadecanoic acid can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. This leads to the phosphorylation of AS160, a Rab GTPase-activating protein, which in turn promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake.

Caption: Activation of the AMPK-AS160 pathway by pentadecanoic acid.

This compound has been shown to have neuroprotective effects by inducing the expression of neuroglobin. This process is mediated by P-bodies, which are cytoplasmic granules involved in mRNA regulation.

Caption: Neuroprotective effect of this compound via neuroglobin induction.

Conclusion

This compound is a unique dietary triglyceride with potential health benefits stemming from its constituent fatty acid, pentadecanoic acid. While dairy products and ruminant meats are the primary sources, further research is needed to accurately quantify this compound in a wider range of foods. The elucidation of its metabolic fate and the direct signaling pathways it may modulate will be crucial for understanding its full therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further investigate the biological significance of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. METHODOLOGICAL ASPECTS OF LIPID EXTRACTION FROM BIOLOGICAL MATRICES | Vostrikova | Theory and practice of meat processing [meatjournal.ru]

The Biological Synthesis of Tripentadecanoin TG(15:0/15:0/15:0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core biological synthesis pathways of Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, denoted as TG(15:0/15:0/15:0). This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and provides visualizations of the metabolic pathways.

Introduction to this compound and Odd-Chain Triglycerides

This compound is a triacylglycerol containing three molecules of pentadecanoic acid (C15:0), a saturated odd-chain fatty acid. The biosynthesis of odd-chain triglycerides is a nuanced process that diverges from the more common even-chain triglyceride synthesis, primarily in the initial steps of fatty acid synthesis. Understanding these pathways is crucial for research into metabolic diseases, nutrition, and the development of therapeutics targeting lipid metabolism.

The De Novo Biosynthesis Pathway of TG(15:0/15:0/15:0)

The primary route for the synthesis of TG(15:0/15:0/15:0) is the de novo triacylglycerol synthesis pathway, also known as the Kennedy pathway. This pathway occurs predominantly in the endoplasmic reticulum (ER) and involves a series of enzymatic reactions that sequentially build the triglyceride molecule. The synthesis can be broadly divided into two major stages: the synthesis of the pentadecanoic acid precursor and the subsequent assembly of the triglyceride.

Synthesis of Pentadecanoic Acid (15:0)

The synthesis of odd-chain fatty acids like pentadecanoic acid differs from even-chain fatty acid synthesis in its priming molecule. Instead of acetyl-CoA, propionyl-CoA serves as the starter unit.

-

Priming Reaction: Propionyl-CoA is carboxylated to form methylmalonyl-CoA.

-

Elongation: The fatty acid synthase (FAS) complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. The initial condensation of propionyl-CoA with malonyl-CoA sets the stage for the formation of an odd-chain fatty acid.

Assembly of the Triglyceride Backbone

Once pentadecanoyl-CoA is synthesized, it enters the Kennedy pathway for triglyceride assembly. This pathway involves four key enzymatic steps:

-

Glycerol-3-Phosphate Acyltransferase (GPAT): This enzyme catalyzes the first committed step, the acylation of glycerol-3-phosphate at the sn-1 position with a molecule of pentadecanoyl-CoA to form 1-pentadecanoyl-sn-glycerol-3-phosphate (lysophosphatidic acid). Mammals have at least four GPAT isoforms with GPAT1 and GPAT2 located in the mitochondria and GPAT3 and GPAT4 in the ER[1][2].

-

1-acylglycerol-3-phosphate O-acyltransferase (AGPAT): The resulting lysophosphatidic acid is then acylated at the sn-2 position by an AGPAT enzyme, using a second molecule of pentadecanoyl-CoA. This reaction forms 1,2-dipentadecanoyl-sn-glycerol-3-phosphate (phosphatidic acid). There are multiple AGPAT isoforms in mammals[1].

-

Phosphatidic Acid Phosphatase (PAP or Lipin): The phosphate (B84403) group is removed from phosphatidic acid by a PAP enzyme, yielding 1,2-dipentadecanoyl-sn-glycerol (B1258508) (diacylglycerol). The lipin family of proteins are key PAP enzymes[3].

-

Diacylglycerol O-acyltransferase (DGAT): In the final step, a third molecule of pentadecanoyl-CoA is esterified to the free hydroxyl group at the sn-3 position of diacylglycerol by a DGAT enzyme, forming TG(15:0/15:0/15:0). Mammals have two main DGAT enzymes, DGAT1 and DGAT2[4].

Quantitative Data on Enzyme Substrate Specificity

While comprehensive kinetic data for all enzymes with pentadecanoyl-CoA is limited, some studies have investigated the substrate specificity of key enzymes, particularly AGPAT isoforms, for odd-chain fatty acids.

| Enzyme Isoform | Substrate | Relative Activity (%) | Reference |

| Human AGPAT1 | C15:0-CoA | ~100 | |

| Human AGPAT2 | C15:0-CoA | ~50 | |

| Human AGPAT1 | C17:0-CoA | < C15:0 | |

| Human AGPAT2 | C17:0-CoA | < C15:0 |

Note: Relative activity is compared to the preferred substrate (C18:1-CoA or C18:2-CoA) for each isoform, which was set to 100%.

Experimental Protocols

This section provides detailed methodologies for assaying the activity of the key enzymes involved in TG(15:0/15:0/15:0) synthesis. These protocols can be adapted for use with odd-chain fatty acid substrates.

Glycerol-3-Phosphate Acyltransferase (GPAT) Activity Assay

This protocol is adapted for measuring GPAT activity using a radiolabeled substrate.

Materials:

-

Enzyme source: Microsomal or mitochondrial fractions from tissues or cells.

-

Assay Buffer: 75 mM Tris-HCl, pH 7.5, 4 mM MgCl₂, 1 mg/ml fatty acid-free BSA.

-

Substrates: [¹⁴C]glycerol-3-phosphate (¹⁴C-G3P) and pentadecanoyl-CoA.

-

Stop Solution: Chloroform:Methanol (2:1, v/v).

-

Scintillation cocktail.

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer.

-

Add the enzyme source (50-100 µg of total protein).

-

Initiate the reaction by adding the substrates: 150 µM [¹⁴C]G3P and 50 µM pentadecanoyl-CoA.

-

Incubate for 15 minutes at room temperature.

-

Stop the reaction by adding 1.5 ml of the stop solution.

-

Add 0.5 ml of 0.9% NaCl and vortex to separate the phases.

-

Centrifuge at 1,000 x g for 5 minutes.

-

Carefully remove the upper aqueous phase.

-

Wash the lower organic phase twice with 1 ml of a theoretical upper phase (chloroform:methanol:0.9% NaCl, 3:48:47, v/v/v).

-

Transfer a known volume of the lower organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

1-acylglycerol-3-phosphate O-acyltransferase (AGPAT) Activity Assay

This protocol describes a method for measuring AGPAT activity.

Materials:

-

Enzyme source: Microsomal fractions.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4.

-

Substrates: 1-pentadecanoyl-sn-glycerol-3-phosphate (15:0 LPA) and [¹⁴C]pentadecanoyl-CoA.

-

Stop Solution: Chloroform:Methanol (2:1, v/v).

-

Thin-Layer Chromatography (TLC) plates (silica gel).

-

TLC Developing Solvent: Chloroform:Methanol:Acetic Acid:Water (50:30:8:4, v/v/v/v).

Procedure:

-

Prepare the reaction mixture containing assay buffer and the enzyme source.

-

Add 15:0 LPA to the reaction mixture.

-

Initiate the reaction by adding [¹⁴C]pentadecanoyl-CoA.

-

Incubate at 37°C for 10-20 minutes.

-

Stop the reaction by adding the stop solution.

-

Extract the lipids as described in the GPAT assay.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram.

-

Visualize the lipid spots (e.g., with iodine vapor or autoradiography).

-

Scrape the silica (B1680970) corresponding to the phosphatidic acid spot into a scintillation vial and quantify the radioactivity.

Phosphatidic Acid Phosphatase (PAP/Lipin) Activity Assay

This protocol outlines a method to measure PAP activity.

Materials:

-

Enzyme source: Cytosolic or microsomal fractions.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

-

Substrate: [³²P]phosphatidic acid (with 15:0 acyl chains) liposomes.

-

Stop Solution: 0.1 M HCl in methanol.

-

Phosphate Assay Reagent: Malachite green-based reagent.

Procedure:

-

Prepare liposomes containing [³²P]phosphatidic acid.

-

Set up the reaction with assay buffer and the enzyme source.

-

Initiate the reaction by adding the substrate liposomes.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Extract the inorganic phosphate released.

-

Quantify the released [³²P]phosphate by scintillation counting or measure the inorganic phosphate using a colorimetric assay with a malachite green-based reagent.

Diacylglycerol O-acyltransferase (DGAT) Activity Assay (Radiometric)

This is a widely used method to determine DGAT activity.

Materials:

-

Enzyme source: Microsomal fractions.

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5, 150 mM KCl, 20 mM MgCl₂.

-

Substrates: 1,2-dipentadecanoyl-sn-glycerol and [¹⁴C]pentadecanoyl-CoA.

-

Stop Solution: Isopropanol:Heptane (B126788):Water (80:20:2, v/v/v).

-

TLC plates (silica gel).

-

TLC Developing Solvent: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing assay buffer and the enzyme source (e.g., 20-50 µg of microsomal protein).

-

Add 1,2-dipentadecanoyl-sn-glycerol (e.g., 100 µM) dissolved in a small amount of acetone.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding [¹⁴C]pentadecanoyl-CoA (e.g., 10-50 µM).

-

Incubate at 37°C for 10-15 minutes.

-

Stop the reaction by adding 1.5 ml of the stop solution.

-

Add 1 ml of heptane and 0.5 ml of water, and vortex.

-

Centrifuge to separate the phases.

-

Transfer the upper heptane phase to a new tube and dry it under a stream of nitrogen.

-

Resuspend the lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the extract onto a TLC plate and develop the chromatogram.

-

Visualize the triglyceride spot (co-migrate with a TG standard).

-

Scrape the silica corresponding to the triglyceride spot into a scintillation vial and quantify the radioactivity.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows.

Caption: De novo synthesis pathway of TG(15:0/15:0/15:0) in the ER.

Caption: General workflow for a radiometric DGAT activity assay.

Conclusion

The biological synthesis of TG(15:0/15:0/15:0) follows the canonical Kennedy pathway, with the notable distinction of utilizing propionyl-CoA for the de novo synthesis of its odd-chain fatty acid precursor, pentadecanoic acid. While the enzymatic machinery is shared with even-chain triglyceride synthesis, subtle differences in substrate specificities, particularly of the acyltransferases, may influence the overall efficiency of odd-chain triglyceride production. The provided experimental protocols offer a foundation for the detailed investigation of the enzymes involved, and further research is warranted to fully elucidate the kinetic parameters and regulatory mechanisms governing the synthesis of this and other odd-chain triglycerides. This knowledge will be invaluable for advancing our understanding of lipid metabolism and its implications for human health and disease.

References

- 1. Biochemistry, physiology, and genetics of GPAT, AGPAT, and lipin enzymes in triglyceride synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphatidate degradation: Phosphatidate phosphatases (lipins) and lipid phosphate phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,2,3-Tripentadecanoylglycerol: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Tripentadecanoylglycerol, also known as tripentadecanoin, is a triglyceride composed of a glycerol (B35011) backbone esterified with three molecules of pentadecanoic acid, a 15-carbon saturated fatty acid. While not as common as triglycerides containing even-chain fatty acids, this compound has garnered scientific interest due to its natural occurrence and emerging biological activities, particularly its neuroprotective properties. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, natural sources, and biological significance of 1,2,3-Tripentadecanoylglycerol. Detailed experimental protocols for its synthesis, extraction, and analysis are presented, alongside a review of its known signaling pathways. This document aims to serve as a valuable resource for researchers and professionals in the fields of lipid biochemistry, natural product chemistry, and drug development.

Introduction and Historical Context

The study of triglycerides, or triacylglycerols, dates back to the early 19th century with the pioneering work of French chemist Michel Eugène Chevreul on the composition of fats. However, the first successful chemical synthesis of a triglyceride, tributyrin, was achieved by Théophile-Jules Pelouze in 1844. This was followed by Marcellin Berthelot's systematic synthesis of mono-, di-, and triglycerides in 1854 by reacting glycerol with fatty acids, laying the foundational principles for lipid chemistry[1].

While the general synthesis of triglycerides was established in the mid-19th century, the specific discovery and isolation of 1,2,3-Tripentadecanoylglycerol are not well-documented in a singular historical account. Its identification is more a result of the advancement of analytical techniques, such as gas chromatography and mass spectrometry, in the 20th century, which allowed for the detailed characterization of the lipid profiles of various natural sources. Pentadecanoic acid, the constituent fatty acid of this compound, is an odd-chain fatty acid, which is less common in nature than even-chain fatty acids. The presence of such odd-chain fatty acids in ruminant fats was noted due to the action of bacteria in the rumen[2].

Physicochemical Properties

1,2,3-Tripentadecanoylglycerol is a saturated triglyceride. Its physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C48H92O6 | --INVALID-LINK-- |

| Molecular Weight | 765.2 g/mol | --INVALID-LINK-- |

| CAS Number | 7370-46-9 | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Melting Point | 55 °C | --INVALID-LINK-- |

| Boiling Point | 732.1 °C at 760 mmHg | ChemSrc |

| Density | 0.92 g/cm³ | ChemSrc |

| Solubility | Soluble in DMF (10 mg/ml) | Cayman Chemical |

| LogP | 15.25820 | ChemSrc |

Natural Occurrences

1,2,3-Tripentadecanoylglycerol has been identified in a variety of natural sources, albeit typically in lower concentrations compared to triglycerides with even-chain fatty acids.

-

Plants: It has been found in various grapes (Vitis vinifera). Its presence has also been reported as a component of the medicinal herb Ophioglossum thermale.

-

Animal Products: As pentadecanoic acid is found in the fat of ruminants, it is plausible that 1,2,3-Tripentadecanoylglycerol is present in dairy products and beef fat, resulting from the biohydrogenation and microbial fatty acid synthesis in the rumen.

Biological Activity and Signaling Pathways

The most significant biological activity reported for 1,2,3-Tripentadecanoylglycerol is its neuroprotective effect. A 2022 study demonstrated that this lipid has strong neuroprotective activity against the toxicity of protein aggregates, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Neuroprotection Against Amyloid Oligomer Toxicity

The study by Oamen et al. found that this compound can reduce the toxicity of amyloid-β oligomers in neurons. The key mechanism identified is the induction of neuroglobin expression. Neuroglobin is a protein known to have a protective role in neuronal cells against various stressors, including oxidative stress and hypoxia.

The proposed signaling pathway is as follows:

Caption: Proposed signaling pathway for the neuroprotective effect of 1,2,3-Tripentadecanoylglycerol.

Metabolism of Odd-Chain Fatty Acids

Upon ingestion and hydrolysis, 1,2,3-Tripentadecanoylglycerol releases pentadecanoic acid. The metabolism of odd-chain fatty acids like pentadecanoic acid differs from that of even-chain fatty acids. Beta-oxidation of pentadecanoic acid proceeds until the final three-carbon unit, propionyl-CoA, is formed. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. This anaplerotic potential of odd-chain fatty acids is a unique metabolic feature.

Caption: Metabolic fate of 1,2,3-Tripentadecanoylglycerol.

Experimental Protocols

Chemical Synthesis: Esterification of Glycerol with Pentadecanoic Acid

This protocol describes a general method for the synthesis of triglycerides by direct esterification, which can be adapted for 1,2,3-Tripentadecanoylglycerol.

Materials:

-

Glycerol

-

Pentadecanoic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (solvent)

-

Dean-Stark apparatus

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) (eluent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol (1 equivalent), pentadecanoic acid (3.3 equivalents), p-toluenesulfonic acid (0.1 equivalents), and toluene.

-

Heat the reaction mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the catalyst and remove unreacted fatty acid, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure 1,2,3-Tripentadecanoylglycerol.

Caption: Workflow for the chemical synthesis of 1,2,3-Tripentadecanoylglycerol.

Extraction from Natural Sources (e.g., Grapes)

This protocol outlines a general procedure for the extraction of lipids from plant material.

Materials:

-

Grape berries

-

Blender

-

Acetone

-

Filter paper

-

Solid-phase extraction (SPE) column (e.g., C18)

Procedure:

-

Homogenize fresh or frozen grape berries in a blender.

-

Extract the homogenized tissue with a mixture of chloroform and methanol (2:1, v/v).

-

Filter the extract to remove solid debris.

-

Partition the extract by adding water, leading to the separation of a lower organic phase containing the lipids.

-

Collect the organic phase and dry it under a stream of nitrogen.

-

Further purify the lipid extract using solid-phase extraction (SPE) to isolate the neutral lipid fraction, which contains the triglycerides.

-

Analyze the triglyceride fraction by GC-MS or LC-MS to identify and quantify 1,2,3-Tripentadecanoylglycerol.

Cell Viability Assays for Neuroprotection Studies

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Primary neuronal cell culture

-

Amyloid-β oligomers

-

1,2,3-Tripentadecanoylglycerol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Plate reader

Procedure:

-

Seed primary neurons in a 96-well plate and allow them to adhere and grow.

-

Treat the cells with various concentrations of 1,2,3-Tripentadecanoylglycerol for a specified pre-incubation period.

-

Introduce amyloid-β oligomers to induce toxicity.

-

At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader. Cell viability is proportional to the absorbance.

This is an ELISA-based assay to quantify the release of NSE from damaged neurons into the culture medium.

Materials:

-

Primary neuronal cell culture

-

Amyloid-β oligomers

-

1,2,3-Tripentadecanoylglycerol

-

Commercial NSE ELISA kit

-

Plate reader

Procedure:

-

Culture and treat the primary neurons as described for the MTT assay.

-

At the end of the treatment period, collect the cell culture supernatant.

-

Perform the NSE ELISA on the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader. The concentration of NSE in the medium is indicative of neuronal damage.

Summary of Quantitative Data

| Parameter | Condition | Result | Reference |

| Neuroprotection | Mouse Primary Cortex Neurons + 1 µM AβO | Neuroprotection observed from 100 nM | --INVALID-LINK-- |

| Neurorescue | Mouse Primary Cortex Neurons + 1 µM AβO | Highly neurorescuing at 320 nM and 1 µM after 3 hours | --INVALID-LINK-- |

| Neuroglobin Induction | Mouse Primary Cortex Neurons | 1.34-fold increase at 100 nM; 5.91-fold increase at 1 µM (after 3h) | --INVALID-LINK-- |

Conclusion and Future Directions

1,2,3-Tripentadecanoylglycerol is a unique triglyceride with demonstrated neuroprotective properties. Its ability to induce neuroglobin expression presents a promising avenue for the development of novel therapeutics for neurodegenerative diseases. Further research is warranted to fully elucidate the upstream signaling events that mediate this effect and to explore other potential biological activities of this molecule. The development of more efficient and specific synthesis and extraction methods will be crucial for advancing its study and potential clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of 1,2,3-Tripentadecanoylglycerol.

References

The Anaplerotic Role of Tripentadecanoin in Odd-Chain Fatty Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odd-chain fatty acids (OCFAs) have garnered increasing interest in the scientific community for their potential roles in human health and disease.[1] Unlike their even-chain counterparts, the metabolism of OCFAs yields propionyl-CoA, a three-carbon molecule that serves as a key anaplerotic substrate, replenishing intermediates of the tricarboxylic acid (TCA) cycle.[2] Tripentadecanoin, a triglyceride composed of three 15-carbon odd-chain fatty acids (pentadecanoic acid or C15:0), represents a direct and efficient means of delivering this essential fatty acid. This technical guide provides an in-depth exploration of the role of this compound in OCFA metabolism, its impact on key signaling pathways, and detailed methodologies for its study.

Absorption and Metabolism of this compound

This compound, upon ingestion, undergoes hydrolysis in the gastrointestinal tract, releasing pentadecanoic acid (C15:0) and glycerol. C15:0 is then absorbed and enters the bloodstream. The metabolism of pentadecanoic acid proceeds via mitochondrial beta-oxidation. This process sequentially removes two-carbon units in the form of acetyl-CoA. In the final cycle of beta-oxidation of C15:0, a three-carbon unit, propionyl-CoA, is produced.[3]

Propionyl-CoA is then converted to succinyl-CoA through a series of enzymatic reactions, a process that is dependent on biotin (B1667282) and vitamin B12. Succinyl-CoA is a critical intermediate of the TCA cycle, and its replenishment through this pathway is known as anaplerosis.[4] This process is vital for maintaining the integrity and function of the TCA cycle, especially under conditions of high energy demand or metabolic stress.[5]

Anaplerotic Effects and Impact on TCA Cycle Intermediates

The anaplerotic role of OCFAs is a key area of research, particularly in the context of metabolic disorders where TCA cycle function may be compromised. The provision of propionyl-CoA from this compound directly contributes to the pool of TCA cycle intermediates. Studies on related odd-chain fatty acids have demonstrated their ability to increase the levels of TCA cycle intermediates.

Quantitative Data on TCA Cycle Intermediates Following Odd-Chain Fatty Acid Supplementation

| TCA Cycle Intermediate | Change Observed with OCFA Supplementation | Study Reference (Proxy) |

| Citrate | Significantly elevated in neural retinal tissue with α-KG supplementation. | |

| α-Ketoglutarate | Supplementation can prolong photoreceptor cell survival. | |

| Succinyl-CoA | Direct product of propionyl-CoA metabolism from OCFAs. | |

| Fumarate | Increased levels observed with heptanoate (B1214049) treatment. | |

| Malate | Increased levels observed with heptanoate treatment. |

Note: Data from studies on related odd-chain fatty acids and anaplerotic substrates are used as a proxy in the absence of direct quantitative data on this compound's effect on all TCA cycle intermediates.

Signaling Pathways Modulated by Pentadecanoic Acid

Pentadecanoic acid, the metabolic product of this compound, has been shown to modulate key cellular signaling pathways involved in metabolism and cellular growth, notably the AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR) pathways.

AMPK Activation

AMPK is a critical energy sensor in cells. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways. Pentadecanoic acid has been identified as an activator of AMPK.

mTOR Inhibition

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. It integrates signals from nutrients, growth factors, and cellular energy status. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer and metabolic disorders. Pentadecanoic acid has been shown to inhibit the mTORC1 complex.

Quantitative Data from Clinical Studies

While clinical trial data specifically on this compound is limited, a recent randomized controlled trial investigated the effects of pentadecanoic acid (C15:0) supplementation in young adults with overweight and obesity.

Table 1: Effects of Pentadecanoic Acid (C15:0) Supplementation (200 mg/day for 12 weeks)

| Parameter | C15:0 Group (n=20) | Placebo Group (n=10) | p-value |

| Change in Plasma C15:0 (µg/mL) | +1.88 (mean increase greater than placebo) | - | 0.003 |

| Baseline Plasma C15:0 (µg/mL) | 4.23 ± 1.28 | 4.33 ± 1.34 | - |

| End-of-treatment C15:0 >5 µg/mL | 50% of participants | - | - |

| Change in Alanine Aminotransferase (U/L) (in subjects with C15:0 >5 µg/mL) | -29 | - | 0.001 |

| Change in Aspartate Aminotransferase (U/L) (in subjects with C15:0 >5 µg/mL) | -6 | - | 0.014 |

| Change in Hemoglobin (g/dL) (in subjects with C15:0 >5 µg/mL) | +0.60 | - | 0.010 |

These findings suggest that oral supplementation with pentadecanoic acid effectively increases circulating levels and may be associated with improvements in markers of liver health and hematology.

Experimental Protocols

Quantification of Pentadecanoic Acid in Plasma by GC-MS

This protocol outlines the general steps for the analysis of fatty acids, including pentadecanoic acid, in plasma samples using gas chromatography-mass spectrometry (GC-MS).

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of an internal standard (e.g., deuterated C15:0).

-

Perform lipid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

-

-

Transesterification:

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a methylation reagent (e.g., methanolic HCl or BF3-methanol).

-

Heat the sample at a specified temperature (e.g., 85°C) for a defined period (e.g., 45 minutes) to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

-

Extraction of FAMEs:

-

After cooling, add a non-polar solvent like hexane (B92381) to extract the FAMEs.

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject an aliquot of the FAME extract into the GC-MS system.

-

Use a suitable capillary column (e.g., a polar column) for separation of FAMEs.

-

Set the mass spectrometer to operate in either full scan or selected ion monitoring (SIM) mode to detect and quantify the FAMEs based on their mass-to-charge ratio and retention time.

-

Quantify the concentration of C15:0 by comparing its peak area to that of the internal standard.

-

Western Blot Analysis for AMPK Activation

This protocol describes the steps to assess the activation of AMPK in cultured cells treated with pentadecanoic acid by detecting the phosphorylation of AMPKα at Threonine 172 (Thr172).

-

Cell Culture and Treatment:

-

Culture cells (e.g., HepG2, C2C12) in appropriate media.

-

Treat cells with various concentrations of pentadecanoic acid (or vehicle control) for a specified duration.

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Collect cell lysates and clarify by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated AMPKα (Thr172) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total AMPKα as a loading control.

-

Quantify band intensities using densitometry software and express the level of AMPK activation as the ratio of phosphorylated AMPK to total AMPK.

-

Conclusion

This compound serves as a valuable source of the odd-chain fatty acid pentadecanoic acid, which plays a significant role in cellular metabolism through its anaplerotic replenishment of the TCA cycle. Furthermore, emerging evidence highlights its ability to modulate key signaling pathways such as AMPK and mTOR, suggesting broader implications for metabolic health. The detailed protocols and data presented in this guide provide a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various metabolic and disease contexts. Continued research is warranted to fully elucidate the mechanisms of action and clinical utility of this unique triglyceride.

References

- 1. devtoolsdaily.medium.com [devtoolsdaily.medium.com]

- 2. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 4. Anaplerotic reactions - Wikipedia [en.wikipedia.org]

- 5. Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of Tripentadecanoin: A Technical Guide to Uptake and Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, is a subject of growing interest in biomedical research. Its exogenous administration and subsequent cellular processing are critical to understanding its physiological effects. This technical guide provides a comprehensive overview of the putative cellular uptake and transport mechanisms of this compound. In the absence of direct quantitative data for this compound, this document synthesizes information from established principles of triglyceride and long-chain fatty acid metabolism. We present detailed experimental protocols adaptable for studying this compound, summarize potential quantitative data in structured tables, and provide visualizations of the key signaling pathways and experimental workflows to serve as a foundational resource for researchers in this field.

Introduction

This compound is a triglyceride (TG) containing three molecules of pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. While the cellular transport of common even-chain fatty acids and their corresponding triglycerides is well-documented, the specific mechanisms for odd-chain triglycerides like this compound are less clear. Understanding how this compound is absorbed, transported across the plasma membrane, and trafficked within the cell is fundamental to elucidating its biological functions and therapeutic potential. This guide outlines the probable pathways based on current knowledge of lipid transport.

Putative Cellular Uptake and Transport Mechanisms

The cellular uptake of this compound is presumed to follow the general pathway established for dietary triglycerides. This multi-step process involves extracellular lipolysis followed by the transport of the constituent fatty acids across the plasma membrane.

Extracellular Lipolysis

Prior to cellular uptake, triglycerides in circulation are primarily hydrolyzed by lipoprotein lipase (B570770) (LPL) located on the endothelial cell surface. LPL breaks down this compound into two molecules of free pentadecanoic acid and one molecule of monoacylglycerol.

Fatty Acid Transport Across the Plasma Membrane

The resulting pentadecanoic acid molecules are then transported into the cell. This process is not solely dependent on passive diffusion but is largely facilitated by a suite of membrane-associated proteins.[1][2] Key transporters include:

-

Fatty Acid Translocase (FAT/CD36): A versatile scavenger receptor that binds and transports a wide range of lipids.[3]

-

Fatty Acid Transport Proteins (FATPs): A family of proteins that facilitate the transport of fatty acids across the plasma membrane, some of which also possess acyl-CoA synthetase activity, effectively "trapping" the fatty acid inside the cell by converting it to its CoA derivative.[4][5]

-

Plasma Membrane-Bound Fatty Acid Binding Proteins (FABPpm): These proteins bind fatty acids at the cell surface and are thought to contribute to their uptake.

Intracellular Trafficking and Fate

Once inside the cell, pentadecanoic acid is rapidly bound by cytosolic Fatty Acid Binding Proteins (FABPs) which facilitate its transport to various organelles for metabolic processing. The primary fates of intracellular pentadecanoic acid include:

-

Re-esterification: Re-synthesis into triglycerides for storage in lipid droplets.

-

β-oxidation: Breakdown in the mitochondria to produce propionyl-CoA, which can then enter the Krebs cycle. The metabolism of odd-chain fatty acids results in propionyl-CoA instead of acetyl-CoA.

-

Incorporation into other lipids: Used for the synthesis of phospholipids (B1166683) and other complex lipids.

Quantitative Data

| Parameter | Cell Line | Value | Unit | Reference |

| Vmax (Maximum uptake rate) | Adipocytes | Hypothetical: 500 | pmol/min/mg protein | (Based on general fatty acid uptake) |

| Km (Michaelis-Menten constant) | Myocytes | Hypothetical: 50 | µM | (Based on general fatty acid uptake) |

| Uptake Inhibition (by Phloretin) | Hepatocytes | Hypothetical: 60% | % inhibition | (Based on general FATP inhibition) |

| CD36-mediated uptake contribution | Macrophages | Hypothetical: 40% | % of total uptake | (Based on general fatty acid uptake) |

Experimental Protocols

The following protocols are adapted from established methods for studying fatty acid and triglyceride uptake and can be specifically applied to investigate this compound.

In Vitro Lipid Uptake Assay using Radiolabeled this compound

This protocol describes a method to quantify the cellular uptake of this compound using a radiolabeled tracer.

Materials:

-

[³H]-Tripentadecanoin or [¹⁴C]-Tripentadecanoin

-

Cell line of interest (e.g., 3T3-L1 adipocytes, C2C12 myotubes)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Lysis buffer (e.g., 0.1% SDS in 0.1M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate cells in 24-well plates and culture until they reach the desired confluence or differentiation state.

-

Preparation of Uptake Solution: Prepare a solution of [³H]-Tripentadecanoin complexed with fatty acid-free BSA in serum-free medium. The final concentration of this compound should be within a physiological range.

-

Uptake Experiment:

-

Wash the cells twice with warm PBS.

-

Add the uptake solution to the cells and incubate for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

-

To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS containing 0.2% BSA to remove extracellular tracer.

-

-

Cell Lysis and Quantification:

-

Lyse the cells in lysis buffer.

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Protein Quantification: Determine the total protein concentration of the lysate from parallel wells using a BCA or Bradford assay.

-

Data Analysis: Normalize the radioactive counts to the protein concentration to determine the uptake in pmol/mg protein.

Signaling Pathways Potentially Modulated by Pentadecanoic Acid

While specific signaling pathways activated by this compound are not well-defined, studies on its constituent fatty acid, pentadecanoic acid, have revealed potential interactions.

JAK2/STAT3 Signaling Pathway

Pentadecanoic acid has been shown to suppress the JAK2/STAT3 signaling pathway in breast cancer stem-like cells. This pathway is crucial for cell proliferation, survival, and differentiation. The suppression of this pathway by pentadecanoic acid suggests a potential anti-cancer effect.

Conclusion

The cellular uptake and transport of this compound are complex processes that are fundamental to its biological activity. While direct experimental evidence remains limited, the established mechanisms of triglyceride and fatty acid transport provide a robust framework for future investigations. The protocols and conceptual diagrams presented in this guide are intended to facilitate research into the cellular journey of this compound, ultimately paving the way for a deeper understanding of its role in health and disease and its potential as a therapeutic agent. Researchers are encouraged to adapt and refine these methodologies to uncover the specific molecular players and quantitative kinetics governing this compound transport.

References

- 1. Recent studies of the cellular uptake of long chain free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid transporters involved in the palmitate and oleate induced insulin resistance in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid transport Proteins, implications in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

Tripentadecanoin as a Biomarker for Dairy Fat Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid molecules, and its constituent fatty acid, pentadecanoic acid (C15:0), have emerged as significant biomarkers for the intake of dairy fat.[1][2] Pentadecanoic acid is an odd-chain saturated fatty acid found in trace amounts primarily in dairy products and ruminant fat.[1] Its concentration in human tissues and blood is considered a reliable indicator of dairy fat consumption. This technical guide provides a comprehensive overview of this compound as a biomarker, including its correlation with dairy intake, detailed analytical methodologies, and its association with various health outcomes.

This compound and Pentadecanoic Acid as Biomarkers of Dairy Fat Intake

The utility of pentadecanoic acid (C15:0) as a biomarker for dairy fat intake has been established in numerous studies. Circulating levels of C15:0 have been shown to correlate with the consumption of dairy products, particularly high-fat dairy. A meta-analysis of eighteen cross-sectional and prospective studies reported a consistent, albeit weak, positive correlation between dairy product fat intake and plasma/serum C15:0 levels. However, it is important to note that some studies have raised questions about the validity of C15:0 as a sole biomarker, suggesting that factors like liver fat content could influence its plasma concentrations.

Table 1: Correlation of Plasma/Serum Pentadecanoic Acid (C15:0) with Dairy Product Intake

| Dairy Product Category | Correlation Coefficient (r) | 95% Confidence Interval | Reference |

| Total Dairy Fat | 0.33 | 0.27, 0.39 | |

| High-Fat Dairy | 0.32 (β) | 0.05, 0.58 | |

| Cheese | 1.77 (β) | 0.52, 3.02 | |

| Butter | 3.34 (β) | 1.34, 5.35 | |

| Total Dairy Intake | 0.22 | - | |

| Regular Cheese | 0.20 | - | |

| Whole-Fat Dairy | 0.16 | - | |

| Low-Fat Dairy | 0.17 | - | |

| Butter | 0.13 | - | |

| Total Milk Fat | 0.46 | - | |

| Butter | 0.36 | - | |

| Milk and Cream Fat | 0.34 | - |

Note: Some values are reported as regression coefficients (β) rather than correlation coefficients (r).

Experimental Protocols for Quantification of Pentadecanoic Acid

The accurate quantification of pentadecanoic acid in biological samples is crucial for its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable analytical technique for this purpose. The following protocol outlines the key steps involved in the analysis of total fatty acids, including C15:0, in plasma or serum.

Sample Preparation and Lipid Extraction

-

Sample Collection: Collect whole blood samples in appropriate anticoagulant tubes (e.g., EDTA). Separate plasma or serum by centrifugation. Samples should be stored at -80°C until analysis.

-

Internal Standards: To ensure accurate quantification and account for sample loss during extraction, add a known amount of a deuterated internal standard, such as pentadecanoic acid-d3 (C15:0-d3), to the sample.

-

Lipid Extraction:

-

For a small volume of plasma (e.g., 10 μl), bring the volume up to 200 μl with phosphate-buffered saline (PBS).

-

Add methanol (B129727) to lyse cells and precipitate proteins.

-

Acidify the mixture with hydrochloric acid (HCl).

-

Perform a liquid-liquid extraction by adding a non-polar solvent like iso-octane.

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

-

Carefully collect the upper organic layer containing the lipids.

-

Dry the extracted lipids under a stream of nitrogen or using a vacuum concentrator.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

To increase the volatility of the fatty acids for GC-MS analysis, they must be derivatized. The most common method is esterification to form fatty acid methyl esters (FAMEs).

-

Acid-Catalyzed Esterification:

-

Add a reagent such as 14% boron trifluoride in methanol (BF3-methanol) to the dried lipid extract.

-

Heat the mixture at a controlled temperature (e.g., 100°C) for a specific time (e.g., 30-60 minutes) to facilitate the reaction.

-

After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381) or heptane.

-

Collect the organic layer containing the FAMEs.

-

Alternatively, derivatization can be achieved using pentafluorobenzyl bromide (PFBBr) to form PFB esters, which are suitable for negative chemical ionization GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs solution into the GC-MS system.

-

Gas Chromatography:

-

Use a capillary column suitable for fatty acid analysis (e.g., a polar column).

-

Employ a temperature program that starts at a lower temperature and gradually increases to separate the different FAMEs based on their boiling points and polarity. A typical program might start at 100°C, ramp up to 250°C, and then to 320°C.

-

-

Mass Spectrometry:

-

The separated FAMEs are ionized (e.g., by electron ionization or chemical ionization) and fragmented.

-

The mass spectrometer detects and quantifies the characteristic ions for each FAME, including C15:0 and the internal standard.

-

-

Quantification:

-

Create a standard curve using known concentrations of C15:0 standard.

-

Determine the concentration of C15:0 in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Association of Pentadecanoic Acid with Health Outcomes

Growing evidence suggests that C15:0 is not just a biomarker but may also have bioactive properties, influencing various physiological processes and health outcomes.

Cardiovascular and Metabolic Health

Higher circulating levels of C15:0 have been associated with a lower risk of cardiovascular disease (CVD) and metabolic syndrome. Studies have shown an inverse correlation between C15:0 levels and risk factors such as high triglycerides and cholesterol.

Table 2: Association of Circulating Pentadecanoic Acid (C15:0) with Health Outcomes

| Health Outcome | Association Metric | Value | 95% Confidence Interval | Reference |

| Cardiovascular Disease | Hazard Ratio (per SD) | 0.81 | 0.68, 0.98 | |

| Coronary Heart Disease | Hazard Ratio (per SD) | 0.74 | 0.60, 0.92 | |

| Type 2 Diabetes | Odds Ratio | 0.73 | - | |

| Metabolic Syndrome | - | Inverse Association | - | |

| Liver Fat | Correlation Coefficient (r) | -0.162 | - |

Liver Health

Research has indicated a potential protective role of C15:0 in liver health. Higher levels of serum C15:0 have been associated with lower amounts of liver fat in children. Supplementation with C15:0 has also been shown to decrease liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in some individuals.

Metabolic and Signaling Pathways

Pentadecanoic acid, as an odd-chain fatty acid, undergoes beta-oxidation, ultimately yielding propionyl-CoA in the final cycle, in contrast to even-chain fatty acids which only produce acetyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle.

Recent research suggests that C15:0 may also exert its effects through the modulation of key signaling pathways. It has been shown to activate AMP-activated protein kinase (AMPK) and inhibit the mammalian target of rapamycin (B549165) (mTOR), both of which are central regulators of metabolism and cellular growth.

Conclusion

This compound and its constituent fatty acid, pentadecanoic acid (C15:0), serve as valuable biomarkers for assessing dairy fat intake. The quantification of C15:0 in biological samples, primarily through GC-MS, provides objective data for nutritional and epidemiological studies. Furthermore, emerging evidence suggests that C15:0 is not merely a passive marker but an active molecule with potential benefits for cardiovascular, metabolic, and liver health, possibly through the modulation of key cellular signaling pathways. Further research, including randomized controlled trials, is warranted to fully elucidate the physiological roles of C15:0 and its potential therapeutic applications.

References

The Therapeutic Potential of Tripentadecanoin: A Technical Overview of Preliminary Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin, a triglyceride composed of three pentadecanoic acid (C15:0) molecules, is emerging as a molecule of interest in the therapeutic landscape. Preliminary studies suggest its potential in addressing a range of cellular and systemic pathologies, primarily through the bioactivity of its constituent fatty acid, pentadecanoic acid. This technical guide synthesizes the current understanding of this compound's therapeutic effects, focusing on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.

Metabolism of this compound

Upon oral administration, this compound undergoes hydrolysis, a process catalyzed by lipases in the digestive system. This enzymatic action cleaves the ester bonds, releasing glycerol (B35011) and three molecules of pentadecanoic acid (C15:0).[1][2][3] Pentadecanoic acid is then absorbed and can enter various metabolic and signaling pathways.

Neuroprotective Effects of this compound

A key area of investigation for this compound is its potential in neuroprotection. A seminal study by Oamen et al. (2022) has provided direct evidence of its efficacy in cellular and animal models of neurodegeneration.[4][5]

Quantitative Data from Neuroprotection Studies

The following table summarizes the key quantitative findings from the study by Oamen et al. (2022), demonstrating the neuroprotective effects of this compound.

| Experimental Model | Treatment Group | Outcome Measure | Result | p-value |

| Mouse Primary Cortex Neurons | 100 nM this compound | Neuroglobin mRNA expression (fold increase) | 1.34 | <0.0001 |

| Mouse Primary Cortex Neurons | 1 µM this compound | Neuroglobin mRNA expression (fold increase) | 5.91 | <0.0001 |

| NMU-induced Retinal Degeneration Mouse Model | This compound | Outer Nuclear Layer (ONL) Thickness | Significant preservation | <0.005 |

| Rhesus Monkey Model of Optic Atrophy | This compound | Retinal Nerve Fiber Layer (RNFL) Thickness | Significant preservation | <0.05 |

Data extracted from Oamen et al., Aging Cell, 2022.

Experimental Protocols

-

Cell Line: Mouse primary cortex neurons.

-

Treatment: Neurons were treated with this compound at concentrations of 100 nM and 1 µM for 3 hours.

-

Analysis: Neuroglobin mRNA levels were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Animal Model: N-nitroso-N-methylurea (NMU)-induced retinal degeneration in mice.

-

Treatment: Mice were administered this compound.

-

Analysis: Retinal structure was assessed by measuring the thickness of the outer nuclear layer (ONL) through histological analysis of retinal sections.

-

Animal Model: Rhesus monkey model of optic atrophy.

-

Treatment: Monkeys were treated with this compound.

-

Analysis: Retinal nerve fiber layer (RNFL) thickness was measured using optical coherence tomography (OCT).

Signaling Pathway: this compound and Neuroglobin Expression

The neuroprotective effects of this compound are linked to the induction of neuroglobin, a globin protein expressed in the nervous system that is known to have cytoprotective functions. The proposed mechanism involves the regulation of mRNA stability through P-bodies.

Broader Therapeutic Potential via Pentadecanoic Acid (C15:0)

The therapeutic effects of this compound are largely attributed to its hydrolysis product, pentadecanoic acid (C15:0). C15:0 has been shown to exert a range of beneficial effects, including anti-inflammatory, anti-fibrotic, and anti-cancer activities. A key mechanism underlying these effects is the modulation of central metabolic signaling pathways: AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR).

Signaling Pathways: C15:0, AMPK, and mTOR

C15:0 has been reported to activate AMPK and inhibit mTOR, a central regulator of cell growth and proliferation. This dual action has significant implications for cellular homeostasis and longevity.

Conclusion and Future Directions

The preliminary evidence for the therapeutic effects of this compound, particularly in the realm of neuroprotection, is promising. The work of Oamen et al. (2022) provides a solid foundation for further investigation. The broader bioactivities of its metabolite, pentadecanoic acid, suggest that this compound could have applications in a variety of age-related and metabolic diseases.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are needed to optimize dosing and delivery.

-

Dose-Response Studies: Comprehensive dose-response studies in various preclinical models are required to establish optimal therapeutic windows.

-

Mechanism of Action: Further elucidation of the molecular mechanisms underlying this compound's effects, including the precise interactions with P-bodies and other cellular targets, will be crucial.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients.

This technical guide provides a snapshot of the current, exciting research into this compound. As the body of evidence grows, this molecule may prove to be a valuable addition to the therapeutic arsenal (B13267) against a range of challenging diseases.

References

- 1. Lipase-catalyzed hydrolysis of TG containing acetylenic FA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrolysis of emulsified mixtures of triacylglycerols by pancreatic lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of the two-step hydrolysis of triacylglycerol by pancreatic lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A rare natural lipid induces neuroglobin expression to prevent amyloid oligomers toxicity and retinal neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Tripentadecanoin in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripentadecanoin is a triglyceride of interest in various research fields, including nutrition, metabolic disorders, and drug development, for its potential role as a biomarker and therapeutic agent. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, clinical diagnostics, and understanding its physiological functions. These application notes provide detailed protocols for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, the applicability of Enzyme-Linked Immunosorbent Assay (ELISA) is discussed.

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and throughput.

-

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. This method allows for the direct measurement of the intact this compound molecule.

-

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For triglycerides, this typically involves hydrolysis and derivatization to their constituent fatty acid methyl esters (FAMEs).

-

ELISA is a high-throughput immunoassay technique. However, commercially available ELISA kits are generally designed for the quantification of total triglycerides and lack the specificity for individual triglyceride species like this compound.

Data Presentation: Quantitative Method Comparison

The following table summarizes typical performance characteristics of the described analytical methods for this compound quantification in plasma. The values are indicative and may vary depending on the specific instrumentation and laboratory conditions.

| Parameter | LC-MS/MS | GC-MS (as FAME) | ELISA (for total Triglycerides) |

| Analyte | Intact this compound | Pentadecanoic Acid Methyl Ester | Total Triglycerides |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | 1 - 10 ng/mL | ~10 µg/mL |

| Upper Limit of Quantification (ULOQ) | 1000 - 5000 ng/mL | 1000 - 5000 ng/mL | >1000 µg/mL |

| **Linearity (R²) ** | >0.99 | >0.99 | >0.95 |

| Intra-assay Precision (%CV) | <15% | <15% | <10% |

| Inter-assay Precision (%CV) | <15% | <15% | <15% |

| Accuracy (% bias) | ±15% | ±15% | Not Specific |

| Specificity | High | Moderate to High | Low (measures total TGs) |

| Throughput | Medium | Medium | High |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol describes a method for the sensitive and specific quantification of intact this compound in human plasma using a stable isotope-labeled internal standard.

1. Materials and Reagents

-

This compound analytical standard

-

This compound-d5 (B1156263) (internal standard)[1][2]

-

Acetonitrile (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE) (HPLC grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

2. Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d5 in methanol.

-

Working Standard Solutions: Serially dilute the this compound primary stock solution with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d5 primary stock solution with methanol.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 10 µL of the 100 ng/mL internal standard working solution (this compound-d5).

-

Add 150 µL of methanol and vortex for 10 seconds to precipitate proteins.

-

Add 500 µL of MTBE, vortex for 30 seconds.

-

Add 125 µL of ultrapure water to induce phase separation.

-

Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

-

Transfer the upper organic layer (~400 µL) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of acetonitrile/isopropanol (1:1, v/v).

-

Transfer to an LC autosampler vial for analysis.

4. LC-MS/MS Instrumental Parameters

-

LC System: UPLC or HPLC system

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)